Cas no 19532-34-4 (ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate)

Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester compound with applications in pharmaceutical and agrochemical research. Its structure features a 4-methylphenyl substituent at the N1 position and an ethyl ester group at the 3-position of the pyrazole ring, offering versatility as a synthetic intermediate. The compound is valued for its stability, moderate reactivity, and potential as a precursor for heterocyclic derivatives. Its well-defined molecular framework makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of bioactive molecules. The presence of both aromatic and ester functionalities allows for further functionalization, enhancing its utility in organic synthesis.
ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate structure
19532-34-4 structure
Product Name:ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
CAS No:19532-34-4
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD20257676
CID:1387700
PubChem ID:85746264
Update Time:2025-10-31

ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 1-(4-methylphenyl)-, ethyl ester
    • ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
    • 19532-34-4
    • 1-(4-methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester
    • 1-(4-methylphenyl)-1h-pyrazole-3-carboxylicacidethylester
    • EN300-337906
    • MDL: MFCD20257676
    • Inchi: 1S/C13H14N2O2/c1-3-17-13(16)12-8-9-15(14-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
    • InChI Key: VVXWOESYJGJDHQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CN(C2C=CC(C)=CC=2)N=1)=O

Computed Properties

  • Exact Mass: 230.105527694g/mol
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 44.1Ų

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ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate Related Literature

Additional information on ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Recent Advances in the Study of Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS: 19532-34-4)

Ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS: 19532-34-4) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and potential applications.

The compound's molecular structure, characterized by a pyrazole ring substituted with a 4-methylphenyl group and an ethyl carboxylate moiety, provides a unique chemical space for interaction with various biological targets. Recent synthetic methodologies have focused on optimizing the yield and purity of ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, with advancements in catalytic processes and green chemistry approaches. These improvements have facilitated its broader use in preclinical studies.

In terms of biological activity, ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has demonstrated promising results in vitro and in vivo. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a COX-2 inhibitor, suggesting potential applications in treating inflammatory diseases. Another study highlighted its role in modulating apoptosis pathways in cancer cells, particularly in breast and colon cancer models. These findings underscore the compound's dual functionality as both an anti-inflammatory and anticancer agent.

Further investigations into the antimicrobial properties of ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate have revealed its activity against Gram-positive bacteria and certain fungal strains. Researchers attribute this to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. Such properties make it a candidate for developing novel antibiotics, especially in the face of rising antimicrobial resistance.

Despite these advancements, challenges remain in the clinical translation of ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further pharmacokinetic and pharmacodynamic studies. Current research is also exploring structural modifications to enhance its therapeutic index and reduce off-target effects.

In conclusion, ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS: 19532-34-4) represents a promising compound in medicinal chemistry with multifaceted biological activities. Ongoing research aims to refine its synthesis, elucidate its mechanisms of action, and expand its therapeutic applications. The compound's potential to address unmet medical needs in inflammation, oncology, and infectious diseases makes it a valuable focus for future studies.

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